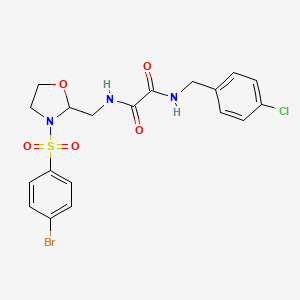
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H19BrClN3O5S and its molecular weight is 516.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a complex organic compound with notable biological activity. Its unique structure, which includes oxazolidinone and oxalamide functionalities, positions it as a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H25BrN4O6S |
| Molecular Weight | 505.4 g/mol |
| CAS Number | 868980-93-2 |
| Melting Point | Not specified |
The presence of the bromophenyl sulfonyl group enhances its interaction with biological targets, while the oxazolidinone ring contributes to its pharmacological properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways.
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity. It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission, while urease inhibition is relevant for treating conditions like urinary tract infections .
Anticancer Potential
The structural motifs present in this compound suggest potential anticancer activity. The oxazolidinone derivative has been associated with modulation of cell signaling pathways involved in cancer progression. Studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with active site residues of enzymes or receptors, enhancing binding affinity.
- Hydrophobic Interactions : The bromophenyl sulfonyl group engages in hydrophobic interactions that stabilize the compound's binding to target proteins.
- Modulation of Protein Activity : By interacting with specific molecular targets, the compound can modulate the activity of proteins involved in various biological processes, including inflammation and cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the pharmacological effectiveness of compounds related to this compound:
- Antibacterial Screening : A study testing various derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum efficacy .
- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit AChE and urease, showing promising results that warrant further investigation into their therapeutic applications .
特性
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMMXQLFAIHWLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













